![molecular formula C17H23NO3 B6632999 N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632999.png)
N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide, also known as OPM-315, is a small molecule drug that has gained attention in the scientific community for its potential therapeutic applications in various diseases.
Wirkmechanismus
N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide exerts its therapeutic effects through the inhibition of the TRPM8 ion channel, which is involved in various physiological processes such as pain sensation, thermoregulation, and cancer cell growth. N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide binds to the intracellular domain of TRPM8 and stabilizes its closed state, thereby reducing the influx of calcium ions into the cell. This leads to the modulation of downstream signaling pathways involved in disease progression.
Biochemical and Physiological Effects
N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide has been shown to modulate various biochemical and physiological processes in cells and organisms. In cancer cells, N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide induces cell cycle arrest and apoptosis through the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins. In inflammation, N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of NF-κB signaling pathway. In neuropathic pain, N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide modulates the activity of TRPM8 ion channel, which is involved in pain sensation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide has several advantages for lab experiments such as its high potency, selectivity, and oral bioavailability. N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide has been shown to have a favorable pharmacokinetic profile in animal models, making it a suitable candidate for further preclinical and clinical studies. However, N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide has some limitations such as its low solubility in water and potential toxicity at high doses. These limitations need to be addressed through further optimization of the drug formulation and toxicity studies.
Zukünftige Richtungen
N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide has several potential future directions for research and development. One direction is to investigate its therapeutic potential in other diseases such as diabetes, cardiovascular diseases, and neurodegenerative diseases. Another direction is to optimize the drug formulation and delivery to improve its efficacy and safety. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide and its downstream signaling pathways. Overall, N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide has the potential to be a promising therapeutic agent for various diseases, and further research is warranted to explore its full therapeutic potential.
Synthesemethoden
N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide can be synthesized through a multistep process involving the reaction of 4-(oxolan-2-ylmethoxy)aniline with cyclopentanecarboxylic acid chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide has shown promising results in preclinical studies for the treatment of various diseases such as cancer, inflammation, and neuropathic pain. In cancer research, N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neuropathic pain research, N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide has been shown to alleviate pain by modulating the activity of ion channels involved in pain sensation.
Eigenschaften
IUPAC Name |
N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c19-17(13-4-1-2-5-13)18-14-7-9-15(10-8-14)21-12-16-6-3-11-20-16/h7-10,13,16H,1-6,11-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQWSEHGHRYKDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)OCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.